molecular formula C16H15ClN2S B1288070 (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride CAS No. 879896-44-3

(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride

Cat. No.: B1288070
CAS No.: 879896-44-3
M. Wt: 302.8 g/mol
InChI Key: REDARXMRPRJWQP-UHFFFAOYSA-N
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Description

(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in laboratory settings for various chemical reactions and studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride typically involves the reaction of 2,4-diphenyl-1,3-thiazole with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using crystallization or distillation techniques.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different nucleophilic groups replacing the methylamine group.

Scientific Research Applications

(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The compound’s thiazole ring plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share a similar thiazole ring structure but differ in their substituents, leading to varied biological activities.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole have similar core structures but distinct functional groups and applications.

Uniqueness

(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Biological Activity

(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with amines under controlled conditions. The resulting product is often purified through recrystallization or chromatography.

Anticancer Properties

Numerous studies have demonstrated the potential anticancer properties of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A549 (Lung)5.71
MCF-7 (Breast)6.14
HCT116 (Colon)6.2

The mechanism of action appears to involve the disruption of microtubule dynamics by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells . This interaction is crucial as it prevents proper mitotic spindle formation during cell division.

The biological activity of this compound can be attributed to several key mechanisms:

  • Microtubule Disruption : Similar to other thiazole derivatives, it may inhibit microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis .
  • Apoptosis Induction : The compound has been shown to activate caspases involved in the apoptotic pathway, further supporting its role as an anticancer agent .
  • Selective Cytotoxicity : Research indicates that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Some studies suggest that thiazole derivatives possess antimicrobial properties against various pathogens.
  • Antioxidant Effects : The compound may also exhibit antioxidant activity, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against a panel of human cancer cell lines. The results indicated that it significantly inhibited cell growth in A549 and MCF-7 cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Mechanistic Insights

Molecular dynamics simulations have provided insights into how this compound interacts with target proteins such as Bcl-2. These studies revealed that hydrophobic interactions play a significant role in binding affinity and subsequent biological activity .

Properties

IUPAC Name

(2,4-diphenyl-1,3-thiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S.ClH/c17-11-14-15(12-7-3-1-4-8-12)18-16(19-14)13-9-5-2-6-10-13;/h1-10H,11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDARXMRPRJWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594521
Record name 1-(2,4-Diphenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-44-3
Record name 5-Thiazolemethanamine, 2,4-diphenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879896-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Diphenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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